REACTION_CXSMILES
|
C[Si](Cl)(C)C.C(O[C:9]1(O[Si](C)(C)C)[CH2:11][CH2:10]1)C.Cl.[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.[C-:23]#[N:24].[K+]>CO>[N:18]1([C:9]2([C:23]#[N:24])[CH2:10][CH2:11]2)[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
67.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
62.6 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCC1
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 20 hours at 50° C.
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness again
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed over silica gel (CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C1(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |